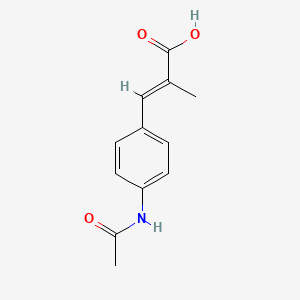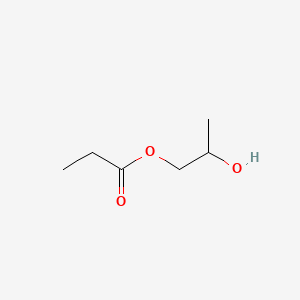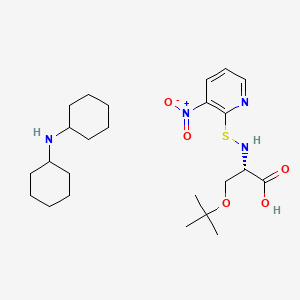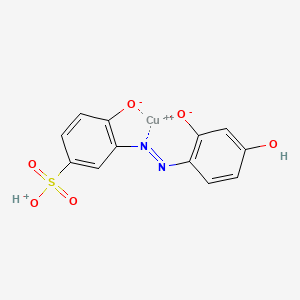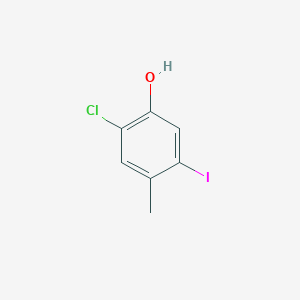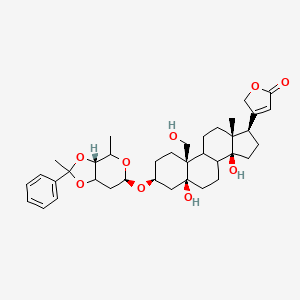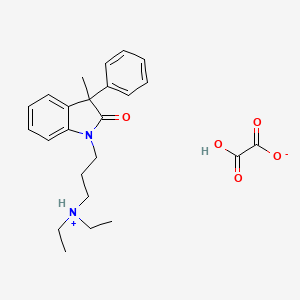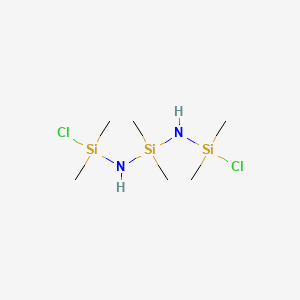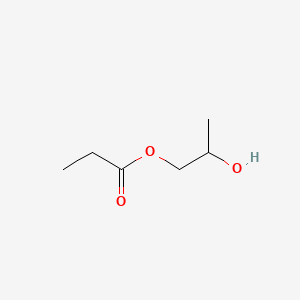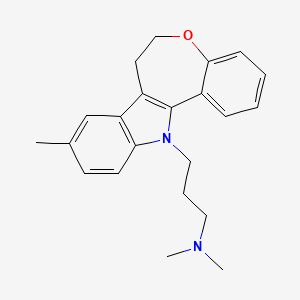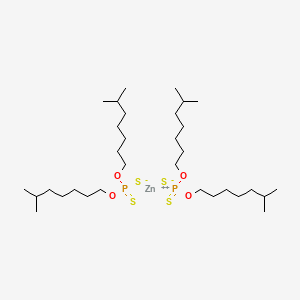
Zinc diisooctyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diisooctyl dithiophosphate is an organozinc compound widely recognized for its role as an anti-wear additive in lubricants. It is a coordination complex featuring zinc bound to the anion of diisooctyl dithiophosphoric acid. This compound is particularly valued in the automotive and machinery industries for its ability to reduce wear and tear on engine components, thereby extending their lifespan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisooctyl dithiophosphate typically involves the reaction of diisooctyl dithiophosphoric acid with zinc oxide. The process begins by mixing diisooctyl dithiophosphoric acid with zinc oxide in a reactor. The mixture is then heated to a temperature range of 40-50°C while stirring continuously. After the initial reaction, the temperature is increased to 90-100°C to facilitate dehydration, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors equipped with electronic stirring and water traps to ensure efficient mixing and dehydration. The use of concentrated ammonia water as an accelerating agent is common to improve the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions: Zinc diisooctyl dithiophosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically occurs in the presence of oxygen or other oxidizing agents, leading to the formation of zinc oxide and sulfur compounds.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zinc metal and thiophosphoric acid derivatives.
Major Products: The major products formed from these reactions include zinc oxide, sulfur compounds, and various thiophosphoric acid derivatives .
Scientific Research Applications
Zinc diisooctyl dithiophosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an anti-wear additive in lubricants, greases, and hydraulic oils.
Biology: While its primary applications are industrial, research into its potential biological effects is ongoing, particularly in the context of its antioxidant properties.
Medicine: There is limited direct application in medicine, but its antioxidant properties are of interest in the development of new therapeutic agents.
Mechanism of Action
The primary mechanism by which zinc diisooctyl dithiophosphate exerts its effects is through the formation of a protective tribofilm on metal surfaces. This tribofilm is composed of zinc polyphosphates and metal sulfides, which act as a barrier to wear and oxidation. The formation of this film is facilitated by the decomposition of the compound under high pressure and temperature conditions, leading to the release of zinc and sulfur species that react with the metal surface .
Comparison with Similar Compounds
Zinc dialkyl dithiophosphates: These compounds share a similar structure and function but differ in the alkyl groups attached to the dithiophosphoric acid.
Zinc dialkyl phosphates: These compounds are similar in function but lack the sulfur atoms present in dithiophosphates.
Uniqueness: Zinc diisooctyl dithiophosphate is unique in its ability to form highly effective protective films under extreme conditions, making it particularly valuable in high-performance lubricants. Its specific alkyl groups also contribute to its solubility and stability in various lubricant formulations .
Properties
CAS No. |
28629-66-5 |
|---|---|
Molecular Formula |
C32H68O4P2S4Zn |
Molecular Weight |
772.5 g/mol |
IUPAC Name |
zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
SXYOAESUCSYJNZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Color/Form |
Pale yellow liquid. |
density |
1.10 (at 15.6/15.6 °C). |
flash_point |
320 °F (min), open cup |
physical_description |
Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |
solubility |
Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


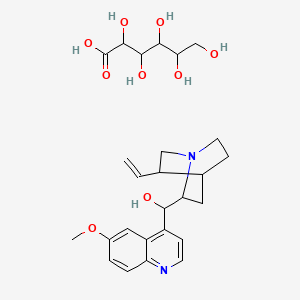
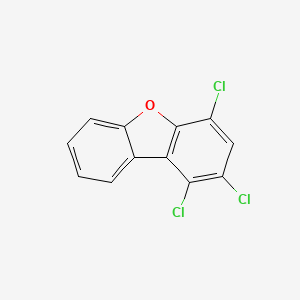
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
